CEP-9722

Descripción general

Descripción

CEP-9722 es un inhibidor selectivo de la poli(adenosina difosfato ribosa) polimerasa-1 y la poli(adenosina difosfato ribosa) polimerasa-2. Estas enzimas son cruciales en el proceso de reparación del ADN. Al inhibir estas enzimas, this compound está diseñado para potenciar los efectos de las quimioterapias que dañan el ADN, lo que lo convierte en un compuesto prometedor en el tratamiento del cáncer .

Métodos De Preparación

La síntesis de CEP-9722 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial probablemente involucren síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

CEP-9722 principalmente se somete a reacciones relacionadas con su función como inhibidor de la poli(adenosina difosfato ribosa) polimerasa-1 y la poli(adenosina difosfato ribosa) polimerasa-2. No se somete a reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas normales. Los principales productos formados a partir de sus reacciones están relacionados con su interacción con las enzimas diana, lo que lleva a la inhibición de los procesos de reparación del ADN .

Aplicaciones Científicas De Investigación

Cancer Treatment

Combination Therapy : CEP-9722 has been evaluated in combination with various chemotherapeutic agents, notably temozolomide. A Phase 1 clinical trial assessed the safety and maximum tolerated dose (MTD) of this compound when administered alongside temozolomide in patients with advanced solid tumors. The trial found that the MTD was 750 mg/day, with common treatment-related adverse events including nausea and diarrhea .

Efficacy in Specific Cancers :

- Urothelial Carcinoma : In preclinical studies, this compound demonstrated dose-dependent antitumor activity in urothelial carcinoma xenografts, suggesting potential for further clinical exploration in this type of cancer .

- Non-Small Cell Lung Cancer (NSCLC) : Recent research has begun to explore the efficacy of this compound in NSCLC when combined with other agents targeting ferroptosis-related biomarkers .

Preclinical Studies

Preclinical studies have established the effectiveness of this compound across various cancer types:

- Ovarian Cancer : Demonstrated inhibition of cell growth and increased sensitivity to chemotherapy .

- Colon Cancer : Shown to enhance the effects of DNA-damaging agents, indicating its role as a potential therapeutic adjunct .

- Glioma : Exhibited significant antitumor activity in glioma models, highlighting its versatility as a treatment option .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Combination Agent | MTD (mg/day) | Common Adverse Events | Patient Population |

|---|---|---|---|---|

| Phase 1 | Temozolomide | 750 | Nausea, Diarrhea | Advanced solid tumors |

| Preclinical | Cisplatin | Not specified | Not reported | Urothelial carcinoma xenografts |

| Preclinical | Gemcitabine | Not specified | Not reported | Advanced solid tumors or mantle cell lymphoma |

Case Study 1: Efficacy in Advanced Solid Tumors

A multicenter trial involving patients with advanced solid tumors assessed the safety and pharmacodynamics of this compound combined with temozolomide. The study reported that 92% of participants experienced treatment-related adverse events, primarily grade 1 or 2 . One patient with melanoma achieved a partial response at the maximum dose tested.

Case Study 2: Urothelial Carcinoma

In a study examining the effects of this compound on urothelial carcinoma cell lines and xenografts, it was found that treatment led to significant increases in apoptosis markers and reduced tumor viability compared to controls. This suggests that this compound could be an effective treatment option for patients with resistant forms of this cancer .

Mecanismo De Acción

CEP-9722 ejerce sus efectos inhibiendo la poli(adenosina difosfato ribosa) polimerasa-1 y la poli(adenosina difosfato ribosa) polimerasa-2. Estas enzimas se activan en respuesta al daño del ADN y juegan un papel crucial en el proceso de reparación del ADN. Al inhibir estas enzimas, this compound previene la reparación del daño del ADN, lo que lleva a una mayor sensibilidad de las células cancerosas a los agentes que dañan el ADN, como la radiación y la quimioterapia .

Comparación Con Compuestos Similares

CEP-9722 es similar a otros inhibidores de la poli(adenosina difosfato ribosa) polimerasa como olaparib, rucaparib y niraparib. this compound ha mostrado propiedades únicas en términos de sus efectos de radiosensibilización y su potencial para ser utilizado en combinación con otros agentes quimioterapéuticos . Estas propiedades lo convierten en una valiosa adición al arsenal existente de inhibidores de la poli(adenosina difosfato ribosa) polimerasa.

Si tiene más preguntas o necesita más detalles, no dude en preguntar!

Actividad Biológica

CEP-9722 is a selective inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2, which are crucial enzymes involved in DNA repair mechanisms. This compound has garnered attention for its potential to enhance the efficacy of DNA-damaging chemotherapies, particularly in the context of solid tumors. This article explores the biological activity of this compound, summarizing key research findings, clinical studies, and its pharmacodynamics.

PARP Inhibition : this compound inhibits PARP-1 and PARP-2 enzymes, which play significant roles in the repair of DNA strand breaks. By inhibiting these enzymes, this compound prevents the repair of damaged DNA in cancer cells, leading to increased cellular apoptosis when combined with chemotherapeutic agents like temozolomide and irinotecan .

Phase 1 Dose-Escalation Study

A pivotal study assessed the safety, maximum tolerated dose (MTD), and pharmacokinetics of this compound in combination with temozolomide for patients with solid tumors.

- Study Design : Participants received a 14-day cycle of this compound followed by 28-day cycles of combination therapy. The initial dose was set at 150 mg/day, escalating to a maximum of 1,000 mg/day.

- Results :

- MTD : Established at 750 mg/day due to dose-limiting toxicities such as asthenia and weight loss at higher doses.

- Adverse Events : 92% of patients experienced treatment-related adverse events (TRAEs), primarily grade 1 or 2, including nausea (46%), diarrhea (27%), and vomiting (27%) .

- Efficacy : One patient with melanoma achieved a partial response at the highest dose level .

Table 1: Treatment-Related Adverse Events During Cycle 1

| TRAE | 150 mg | 300 mg | 500 mg | 750 mg | 1000 mg | Total (%) |

|---|---|---|---|---|---|---|

| Nausea | 0 | 1 (17) | 1 (33) | 8 (73) | 2 (67) | 12 (46) |

| Diarrhea | 0 | 0 | 0 | 5 (45) | 2 (67) | 7 (27) |

| Vomiting | 0 | 1 (17) | 0 | 4 (36) | 2 (67) | 7 (27) |

| Asthenia | 0 | 1 (17) | 0 | 3 (27) | 1 (33) | 5 (19) |

| Fatigue | 1 (33) | 1 (17) | 0 | 2 (18) | 0 | 4 (15) |

Preclinical Findings

In preclinical studies, this compound demonstrated significant chemosensitization effects:

- Xenograft Models : In vivo studies showed that this compound combined with temozolomide or irinotecan resulted in tumor growth inhibition of RG2 glioma tumors by approximately 60% and HT29 colon cancer tumors by 80% , compared to monotherapy treatments .

- Cell Cycle Effects : Flow cytometric analyses indicated that this compound modulates the cell cycle, increasing the fraction of cells arrested in the G2-M phase and enhancing apoptosis rates in treated tumor cells .

Recent Research Developments

Recent studies have explored novel combinations involving this compound:

Propiedades

Número CAS |

916574-83-9 |

|---|---|

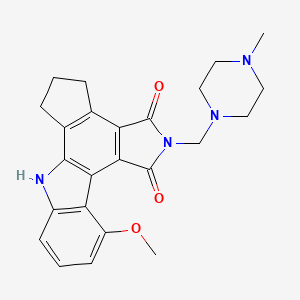

Fórmula molecular |

C24H26N4O3 |

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |

InChI |

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3 |

Clave InChI |

CTLOSZHDGZLOQE-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |

SMILES canónico |

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |

Apariencia |

Solid powder |

Key on ui other cas no. |

916574-83-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CEP-9722; CEP 9722; CEP9722 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.